molecular formula C18H22ClF3N2O B12267346 1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B12267346
M. Wt: 374.8 g/mol
InChI Key: ITEBDWFPWUBHOM-UHFFFAOYSA-N
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Description

1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with chloro and fluoro groups

Preparation Methods

The synthesis of 1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route often includes:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the chloro and fluoro substituents via halogenation reactions.

    Step 3: Coupling of the substituted piperidine with the carbonyl group using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine stands out due to its unique combination of chloro and fluoro substituents, which enhance its reactivity and binding affinity. Similar compounds include:

  • 1-{1-[(2-Chloro-phenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
  • 1-{1-[(2-Fluoro-phenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H22ClF3N2O

Molecular Weight

374.8 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H22ClF3N2O/c19-15-2-1-3-16(20)14(15)12-23-8-4-13(5-9-23)17(25)24-10-6-18(21,22)7-11-24/h1-3,13H,4-12H2

InChI Key

ITEBDWFPWUBHOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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